molecular formula C19H18N2O6 B4038813 N,N'-propane-1,2-diylbis(1,3-benzodioxole-5-carboxamide)

N,N'-propane-1,2-diylbis(1,3-benzodioxole-5-carboxamide)

Cat. No.: B4038813
M. Wt: 370.4 g/mol
InChI Key: WORBOCDVVQVJIS-UHFFFAOYSA-N
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Description

N,N’-propane-1,2-diylbis(1,3-benzodioxole-5-carboxamide) is a complex organic compound characterized by its unique structure, which includes two benzodioxole rings connected by a propane-1,2-diyl bridge and carboxamide groups

Scientific Research Applications

N,N’-propane-1,2-diylbis(1,3-benzodioxole-5-carboxamide) has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-propane-1,2-diylbis(1,3-benzodioxole-5-carboxamide) typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with propane-1,2-diamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N,N’-propane-1,2-diylbis(1,3-benzodioxole-5-carboxamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: The benzodioxole rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of substituents like halogens or nitro groups on the benzodioxole rings.

Mechanism of Action

The mechanism of action of N,N’-propane-1,2-diylbis(1,3-benzodioxole-5-carboxamide) involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxole rings can also interact with various cellular pathways, influencing processes such as cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-propane-1,2-diylbis(1,3-benzodioxole-5-carboxamide) is unique due to its dual benzodioxole structure connected by a propane-1,2-diyl bridge, which imparts specific chemical and biological properties not found in simpler benzodioxole derivatives. This structural uniqueness allows for diverse applications and interactions in scientific research and potential therapeutic uses.

Properties

IUPAC Name

N-[2-(1,3-benzodioxole-5-carbonylamino)propyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c1-11(21-19(23)13-3-5-15-17(7-13)27-10-25-15)8-20-18(22)12-2-4-14-16(6-12)26-9-24-14/h2-7,11H,8-10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORBOCDVVQVJIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=C(C=C1)OCO2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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